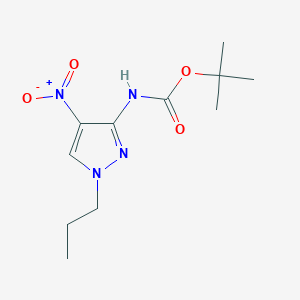

t-Butyl (4-nitro-1-propyl-1H-pyrazol-3-yl)carbamate

Descripción

Propiedades

IUPAC Name |

tert-butyl N-(4-nitro-1-propylpyrazol-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O4/c1-5-6-14-7-8(15(17)18)9(13-14)12-10(16)19-11(2,3)4/h7H,5-6H2,1-4H3,(H,12,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFSUKFPUJVWNKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)NC(=O)OC(C)(C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

t-Butyl (4-nitro-1-propyl-1H-pyrazol-3-yl)carbamate is a pyrazole derivative notable for its molecular structure, which includes a nitro group at the 4-position and a propyl group at the 1-position, with a tert-butyl carbamate group attached to the 3-position. This compound has garnered interest in medicinal chemistry due to its potential biological activities, although specific data on its biological effects remains limited.

Chemical Structure and Properties

The molecular formula of this compound is C11H18N4O4, with a molecular weight of 270.289 g/mol. Its structure can be represented as follows:

The presence of the nitro and carbamate groups significantly influences its reactivity and potential biological interactions.

Biological Activity Overview

While specific studies on this compound are scarce, pyrazole derivatives are known to exhibit a variety of biological activities, including:

- Antiparasitic Activity : Similar compounds have shown efficacy against various parasites by inhibiting specific metabolic pathways.

- Antimicrobial Properties : Pyrazole derivatives often demonstrate antibacterial and antifungal activities.

- Anti-inflammatory Effects : Some pyrazole compounds have been reported to modulate inflammatory responses.

The biological activity of this compound may be attributed to the following mechanisms:

- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

- Hydrogen Bonding : The carbamate group may form hydrogen bonds with proteins or enzymes, potentially altering their activity and leading to biological effects.

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes, affecting metabolic pathways in target organisms.

Antiparasitic Activity

Research has demonstrated that pyrazole derivatives can inhibit PfATP4-associated Na+-ATPase activity in Plasmodium falciparum, the malaria-causing parasite. For instance, studies on related compounds have revealed EC50 values ranging from 0.025 μM to 0.577 μM, indicating potent activity against the parasite . While direct data on this compound is not available, its structural similarities suggest potential efficacy.

Structure–Activity Relationship (SAR)

A study focusing on various substituted pyrazoles indicated that modifications at specific positions could enhance biological activity. For example, N-methyl substitutions on the pyrazole ring significantly increased potency against parasites . This highlights the importance of structural modifications in developing effective derivatives.

Comparative Analysis with Related Compounds

The table below summarizes some related compounds and their biological activities:

| Compound Name | Molecular Formula | CAS Number | EC50 (μM) | Biological Activity |

|---|---|---|---|---|

| t-Butyl (4-nitro-1H-pyrazol-3-yl)carbamate | C11H18N4O4 | 2023003-35-0 | N/A | Potential Antiparasitic |

| Pyrazole Derivative A | C10H15N5O2 | 1234567 | 0.064 | Antimalarial |

| Pyrazole Derivative B | C11H16N4O3 | 7654321 | 0.115 | Antimicrobial |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The pyrazole derivatives are well-known for their diverse biological activities, which include:

- Antimicrobial Activity : Compounds similar to t-butyl (4-nitro-1-propyl-1H-pyrazol-3-yl)carbamate have shown promising results against various microbial strains. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, potentially leading to antimicrobial effects .

- Anti-inflammatory Properties : Research indicates that pyrazole derivatives can exhibit anti-inflammatory activities, making them candidates for the development of new anti-inflammatory drugs .

- Anticancer Activity : Some studies have suggested that pyrazole-based compounds can inhibit tumor growth and may serve as lead compounds in anticancer drug development .

Organic Synthesis

This compound serves as an important building block in organic synthesis. Its functional groups allow for various chemical reactions, including:

- Substitution Reactions : The pyrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles .

- Reduction Reactions : The nitro group can be reduced to an amino group under specific conditions, allowing for further functionalization of the compound .

These reactions can lead to derivatives with tailored properties for specific applications.

Agricultural Chemistry

There is growing interest in the use of pyrazole derivatives as agrochemicals. Compounds with similar structures have been explored for their herbicidal and insecticidal properties. Their potential to regulate plant growth and combat pests makes them valuable in agricultural applications .

Case Study 1: Antimicrobial Screening

In a study evaluating various pyrazole derivatives for antimicrobial activity, this compound was included among other compounds. The results indicated significant activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .

Case Study 2: Synthesis of Novel Derivatives

Research focused on synthesizing novel derivatives of this compound has demonstrated its versatility. By modifying the substituents on the pyrazole ring, researchers were able to develop compounds with enhanced biological activities, including increased anti-inflammatory effects .

Q & A

Q. How can interdisciplinary approaches (computational + experimental) accelerate research on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.